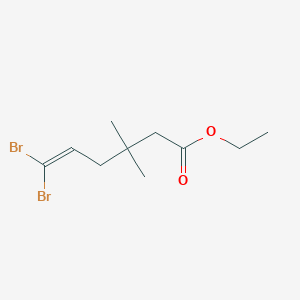
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate is a chemical compound with the molecular formula C10H16Br2O2. It is an ester derivative of 5-hexenoic acid, characterized by the presence of two bromine atoms and two methyl groups on the hexenoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate can be synthesized through a multi-step process involving the bromination of 3,3-dimethylhex-5-enoic acid followed by esterification. The bromination step typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to achieve selective bromination at the 6-position. The resulting dibromo acid is then esterified using ethanol (C2H5OH) and a strong acid catalyst like sulfuric acid (H2SO4) to yield the final ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for bromine addition and esterification can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the double bond, resulting in the formation of diols or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Oxidation: KMnO4 in aqueous or alkaline conditions.
Major Products
Substitution: Hydroxy or amino derivatives.
Reduction: Alcohols.
Oxidation: Diols or carboxylic acids.
Scientific Research Applications
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The double bond in the hexenoate chain can undergo addition reactions, leading to various functionalized products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the methyl groups .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar in having bromine atoms and ester functionality but differs in the aromatic ring structure.
1,3-Dibromo-5,5-dimethylhydantoin: Shares the dibromo and dimethyl groups but has a different core structure (hydantoin).
Properties
CAS No. |
62827-60-5 |
|---|---|
Molecular Formula |
C10H16Br2O2 |
Molecular Weight |
328.04 g/mol |
IUPAC Name |
ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate |
InChI |
InChI=1S/C10H16Br2O2/c1-4-14-9(13)7-10(2,3)6-5-8(11)12/h5H,4,6-7H2,1-3H3 |
InChI Key |
GSGLDDUIENYOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)CC=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


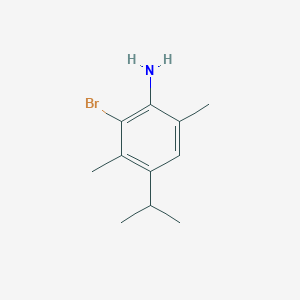
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
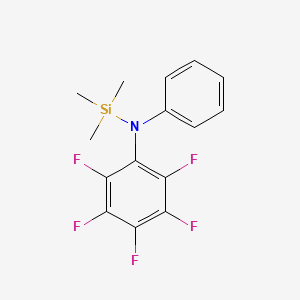
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
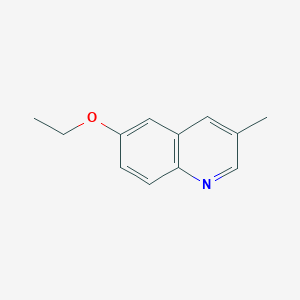

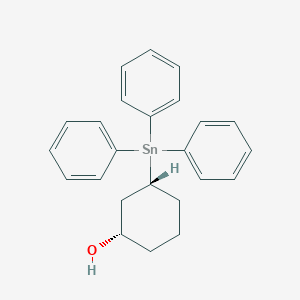
![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)

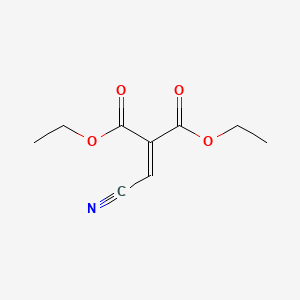
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
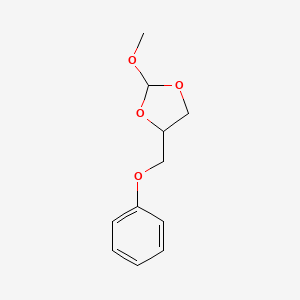
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
